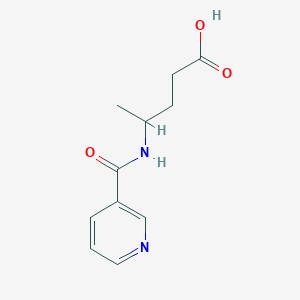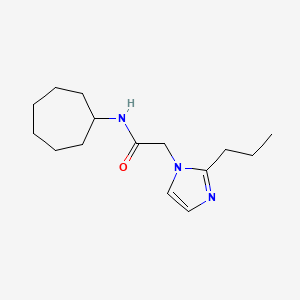![molecular formula C10H14N4O B7578285 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The exact mechanism of action of 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms, including:
1. Inhibition of enzyme activity: This compound has been shown to inhibit the activity of various enzymes, such as tyrosinase, which is involved in melanin synthesis.
2. Induction of apoptosis: Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating the caspase cascade.
3. Modulation of signaling pathways: This compound has been shown to modulate various signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound exhibits various biochemical and physiological effects, including:
1. Inhibition of melanin synthesis: This compound has been shown to inhibit melanin synthesis, which makes it a potential candidate for the treatment of hyperpigmentation disorders.
2. Inhibition of bacterial and fungal growth: Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacteria and fungi.
3. Induction of apoptosis in cancer cells: this compound has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages and limitations of using 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole in lab experiments are as follows:
Advantages:
1. Exhibits diverse biological activities: This compound exhibits diverse biological activities, which makes it a potential candidate for various scientific research applications.
2. Relatively easy to synthesize: The synthesis of this compound is relatively easy and can be carried out using simple laboratory techniques.
3. Exhibits significant antimicrobial activity: Studies have demonstrated that this compound exhibits significant antimicrobial activity against various microorganisms.
Limitations:
1. Limited information on toxicity: There is limited information available on the toxicity of this compound, which makes it difficult to assess its safety for use in humans.
2. Limited information on pharmacokinetics: There is limited information available on the pharmacokinetics of this compound, which makes it difficult to assess its efficacy in vivo.
3. Limited information on stability: There is limited information available on the stability of this compound, which makes it difficult to assess its shelf life and storage conditions.
将来の方向性
There are several future directions for the research on 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole, including:
1. Development of novel derivatives: The synthesis of novel derivatives of this compound may lead to the discovery of more potent and selective biological activities.
2. Assessment of pharmacokinetics: Further studies are needed to assess the pharmacokinetics of this compound in vivo, which may lead to the development of more effective therapies.
3. Assessment of toxicity: Further studies are needed to assess the toxicity of this compound, which may lead to the development of safer therapies.
4. Development of drug delivery systems: The development of drug delivery systems for this compound may improve its efficacy and reduce its toxicity.
5. Investigation of other biological activities: Further studies are needed to investigate other potential biological activities of this compound, which may lead to the discovery of new therapeutic applications.
In conclusion, this compound is a promising compound that exhibits diverse biological activities and has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action, assess its pharmacokinetics and toxicity, and develop more effective and safer therapies.
合成法
The synthesis of 5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole involves the reaction of 2-propylimidazole with 5-methyl-1,2,4-oxadiazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography to obtain the pure compound.
科学的研究の応用
5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promising results include:
1. Antimicrobial activity: Studies have shown that this compound exhibits significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
2. Anticancer activity: This compound has also shown promising results as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit their proliferation.
3. Anti-inflammatory activity: this compound has also been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
4. Antioxidant activity: Studies have demonstrated that this compound exhibits significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
5-methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-3-4-10-11-5-6-14(10)7-9-12-8(2)15-13-9/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPYJKBEBPIDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC2=NOC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578237.png)
![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid](/img/structure/B7578258.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)
![2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)

![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)
![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)